molecular formula C20H23NO6 B2415384 [2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 386262-17-5

[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate

Cat. No.: B2415384
CAS No.: 386262-17-5
M. Wt: 373.405
InChI Key: VIVQDRKVNFZLMX-UHFFFAOYSA-N
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Description

[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester linked to a 2-(2,6-dimethylanilino)-2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(2,6-dimethylanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester or aniline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,6-Dimethylanilino)-2-oxoethyl] benzoate
  • [2-(2,6-Dimethylanilino)-2-oxoethyl] 4-methoxybenzoate
  • [2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4-dimethoxybenzoate

Uniqueness

[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is unique due to the presence of three methoxy groups on the benzoate ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-12-7-6-8-13(2)18(12)21-17(22)11-27-20(23)14-9-15(24-3)19(26-5)16(10-14)25-4/h6-10H,11H2,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVQDRKVNFZLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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